molecular formula C16H10BrN7O B255942 N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide

N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide

Número de catálogo B255942
Peso molecular: 396.2 g/mol
Clave InChI: ZPFDOOPUACXARN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 41-2272 is a soluble guanylate cyclase (sGC) activator, which means it enhances the production of cyclic guanosine monophosphate (cGMP) in cells.

Mecanismo De Acción

BAY 41-2272 activates N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger that regulates various cellular functions, including smooth muscle relaxation, platelet aggregation, and neurotransmission. BAY 41-2272 enhances the production of cGMP in cells, leading to vasodilation, reduced platelet aggregation, and improved neurotransmission.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, reduced platelet aggregation, and improved neurotransmission. BAY 41-2272 has also been shown to improve cardiac output and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. In addition, BAY 41-2272 has been shown to improve erectile function in animal models of erectile dysfunction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BAY 41-2272 has several advantages for lab experiments, including its high solubility and stability in aqueous solutions. BAY 41-2272 is also readily available from commercial sources, making it easy to obtain for research purposes. However, BAY 41-2272 has some limitations for lab experiments, including its relatively high cost and limited availability of some derivatives.

Direcciones Futuras

There are several future directions for the research on BAY 41-2272. One potential area of research is the development of new derivatives of BAY 41-2272 with improved pharmacological properties. Another area of research is the evaluation of BAY 41-2272 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BAY 41-2272 and its potential therapeutic applications in other diseases.

Métodos De Síntesis

The synthesis of BAY 41-2272 involves the reaction of 4-bromo-N-(2-cyanomethyl)-3-oxo-3,4-dihydropyridine-6-carboxamide with hydrazine hydrate and sodium cyanide in the presence of acetic acid. The product is then reacted with 4-bromo-2-fluorobenzoyl chloride in the presence of triethylamine to obtain the final product. The synthesis of BAY 41-2272 is a multistep process that requires careful handling of reagents and reaction conditions to obtain a high yield of the product.

Aplicaciones Científicas De Investigación

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In preclinical studies, BAY 41-2272 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output. BAY 41-2272 has also been shown to improve erectile function in animal models of erectile dysfunction. Clinical trials have been conducted to evaluate the safety and efficacy of BAY 41-2272 in humans, and the results have been promising.

Propiedades

Nombre del producto

N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide

Fórmula molecular

C16H10BrN7O

Peso molecular

396.2 g/mol

Nombre IUPAC

N//'-[6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl]-4-bromobenzohydrazide

InChI

InChI=1S/C16H10BrN7O/c17-10-3-1-9(2-4-10)16(25)24-23-15-13(8-20)11(5-6-18)12(7-19)14(21)22-15/h1-4H,5H2,(H,24,25)(H3,21,22,23)

Clave InChI

ZPFDOOPUACXARN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N)Br

SMILES canónico

C1=CC(=CC=C1C(=O)NNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.